molecular formula C10H13N3O3S B11980689 [(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid

[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid

Cat. No.: B11980689
M. Wt: 255.30 g/mol
InChI Key: KEVITZOUQOPREU-UHFFFAOYSA-N
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Description

[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, a cyclopentylidene group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a hydrazine derivative and a thioamide The cyclopentylidene group is introduced via a condensation reaction with cyclopentanone

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[(2E)-2-(cyclopentylidenehydrazinylidene)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetic acid can be compared with other thiazole derivatives and hydrazine-containing compounds. Similar compounds include:

    Thiazole-4-carboxylic acid: Another thiazole derivative with different substituents.

    Cyclopentylidenehydrazine: A simpler hydrazine derivative without the thiazole ring.

    Thiazole-2-acetic acid: A thiazole derivative with an acetic acid moiety at a different position.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

2-[(2E)-2-(cyclopentylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C10H13N3O3S/c14-8(15)5-7-9(16)11-10(17-7)13-12-6-3-1-2-4-6/h7H,1-5H2,(H,14,15)(H,11,13,16)

InChI Key

KEVITZOUQOPREU-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=N/N=C/2\NC(=O)C(S2)CC(=O)O)C1

Canonical SMILES

C1CCC(=NN=C2NC(=O)C(S2)CC(=O)O)C1

Origin of Product

United States

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